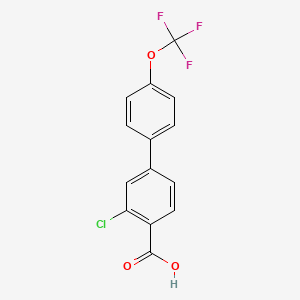

2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid

Vue d'ensemble

Description

2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H8ClF3O3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a trifluoromethoxyphenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 4-trifluoromethoxyphenylboronic acid.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction.

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.

Oxidation Reactions: The trifluoromethoxy group can undergo oxidative cleavage under strong oxidizing conditions, leading to the formation of corresponding phenol derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.

Major Products Formed

Substitution Reactions: Formation of substituted benzoic acid derivatives.

Reduction Reactions: Formation of benzyl alcohol or benzaldehyde derivatives.

Oxidation Reactions: Formation of phenol derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group enhances reactivity and selectivity in chemical reactions, making it valuable for creating derivatives with specific properties.

Advanced Materials Development

- The compound is utilized in the production of advanced materials, including polymers and coatings. Its chemical properties allow for tailored interactions within material matrices, leading to improved performance characteristics such as durability and resistance to environmental factors.

Biological Applications

Biochemical Probes

- Research indicates that 2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid may function as a biochemical probe in enzymatic studies. Its ability to inhibit specific enzymes positions it as a candidate for investigating enzyme mechanisms and interactions.

Therapeutic Potential

- The compound has been explored for its therapeutic properties, particularly in anti-inflammatory and anticancer research. Studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Antiviral Activity

- Emerging research highlights its potential antiviral properties. For example, compounds with similar structures have demonstrated activity against mosquito-borne flaviviruses, suggesting that this compound could be investigated further for antiviral applications .

Pharmacological Studies

Enzyme Inhibition Mechanisms

- The compound's mechanism of action primarily involves the inhibition of specific enzymes by binding to their active sites. This interaction can block enzymatic activity, which is crucial for developing therapeutic agents targeting metabolic or infectious diseases .

Structure-Activity Relationship Studies

- Ongoing research focuses on understanding the structure-activity relationships of this compound and its derivatives. By modifying various substituents, researchers aim to enhance its biological activity and pharmacokinetic properties, paving the way for more effective therapeutic agents .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects . The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-(4-methoxyphenyl)benzoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

2-Chloro-4-(4-fluorophenyl)benzoic acid: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.

2-Chloro-4-(4-nitrophenyl)benzoic acid: Similar structure but with a nitro group instead of a trifluoromethoxy group.

Uniqueness

2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s lipophilicity, metabolic stability, and electron-withdrawing ability, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Activité Biologique

2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid (often abbreviated as CTFMPB) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

CTFMPB is characterized by the presence of a chloro group and a trifluoromethoxy substituent on the phenyl ring, contributing to its unique physicochemical properties. The trifluoromethoxy group enhances lipophilicity, which is crucial for its interaction with biological membranes and molecular targets.

The biological activity of CTFMPB primarily stems from its ability to inhibit specific enzymes by binding to their active sites. This enzyme inhibition is critical in various therapeutic applications, including anti-inflammatory and anticancer activities:

- Enzyme Inhibition : CTFMPB has been shown to effectively block the activity of certain enzymes that are pivotal in disease pathways, thereby modulating cellular responses.

- Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate cell membranes, enhancing its efficacy as a therapeutic agent.

Biological Activities

CTFMPB exhibits a range of biological activities:

- Anti-inflammatory : Studies indicate that CTFMPB can reduce inflammation in various animal models, making it a candidate for treating inflammatory diseases.

- Antioxidant : The compound has demonstrated antioxidant properties, potentially protecting cells from oxidative stress.

- Anticancer : In vitro studies have shown that CTFMPB can inhibit the growth of several cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Several studies have investigated the biological effects of CTFMPB:

- In Vitro Cancer Cell Studies : Research conducted on various cancer cell lines revealed that CTFMPB significantly inhibited cell proliferation. For instance, it showed a dose-dependent reduction in cell viability in breast cancer cell lines with IC50 values ranging from 10 to 30 µM.

- Anti-inflammatory Effects : In an animal model of arthritis, administration of CTFMPB resulted in reduced paw swelling and lower levels of inflammatory cytokines compared to control groups. This suggests its potential utility in managing chronic inflammatory conditions.

- Toxicity Assessment : Toxicological evaluations indicate that CTFMPB exhibits low toxicity profiles at therapeutic doses. However, further studies are necessary to establish safe dosage ranges for clinical applications.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antioxidant | Scavenging free radicals | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Binding at active sites |

Propriétés

IUPAC Name |

2-chloro-4-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O3/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGNDTFRJHRAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90691800 | |

| Record name | 3-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261455-21-3 | |

| Record name | 3-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.